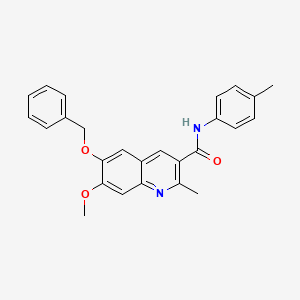
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
Übersicht
Beschreibung
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide is a chemical compound with the molecular formula C26H24N2O3 . It has a molecular weight of 412.48 .
Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this case, the quinoline core is substituted with various functional groups, including a benzyloxy group, a methoxy group, a methyl group, and a carboxylic acid p-tolylamide group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 532.5±50.0 °C and a predicted density of 1.224±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.70 .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research on analogues of acronycine, which share some structural similarities with the specified compound, highlights the synthesis and evaluation of cytotoxic activities against various cancer cells. For instance, derivatives of benzo[c]pyrano[3,2-h]acridin-7-one displayed cytotoxic activities comparable to acronycine itself when tested against L1210 murine leukemia cells in vitro (Bongui et al., 2005).
Cyclization and Chemical Transformation
Studies on the intramolecular cyclization of alkylhydroxylamines with a benzene ring reveal insights into chemical transformations that could be relevant for synthesizing complex molecules, including those with methoxy groups on the benzene ring (Kawase & Kikugawa, 1981). Such research can provide foundational knowledge for synthesizing and manipulating molecules similar to the specified compound.
Antioxidant Studies
Research on quinazolin derivatives, similar in structure to the specified compound, has been conducted to evaluate their potential as antioxidants. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), showing much higher effectiveness than common antioxidants like ascorbic acid (Al-azawi, 2016).
Tubulin Polymerization Inhibition
A study on a series of indenopyrazoles highlighted the identification of a compound with promising antiproliferative activity toward human cancer cells, attributed to its tubulin polymerization inhibition. This demonstrates the potential therapeutic applications of structurally complex quinoline derivatives in cancer research (Minegishi et al., 2015).
Wirkmechanismus
This compound is a novel organic compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular formula of C26H24N2O3 and a molecular weight of 412.48 g/mol . The compound has a predicted boiling point of 532.5±50.0 °C , a predicted density of 1.224±0.06 g/cm3 , and a predicted pKa of 11.82±0.70 .
Eigenschaften
IUPAC Name |
7-methoxy-2-methyl-N-(4-methylphenyl)-6-phenylmethoxyquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-9-11-21(12-10-17)28-26(29)22-13-20-14-25(31-16-19-7-5-4-6-8-19)24(30-3)15-23(20)27-18(22)2/h4-15H,16H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHKWQFQZCRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=C3C=C(C(=CC3=C2)OCC4=CC=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



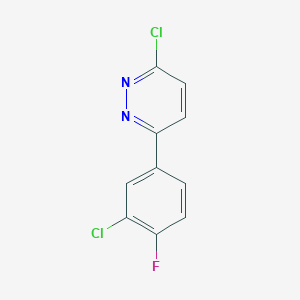
![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
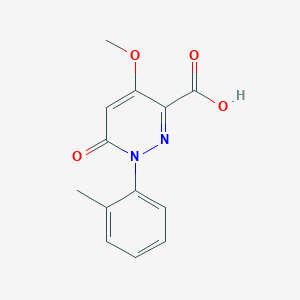
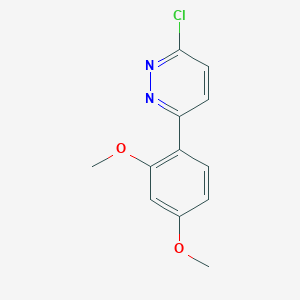

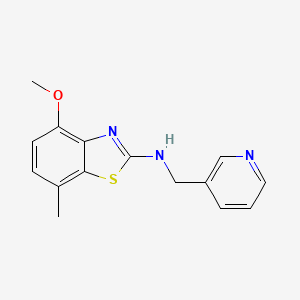
![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)
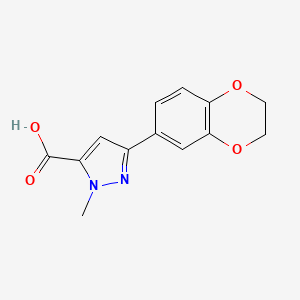
![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)
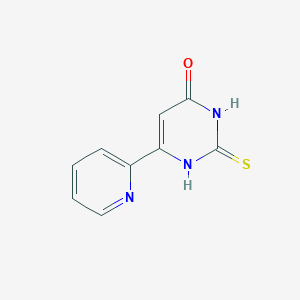
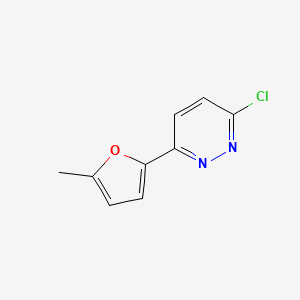

![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)